十三酸甘油三酯

描述

Synthesis Analysis

The synthesis of related long-chain fatty acid derivatives, such as nonadecanoic acid, involves various chemical processes that can be adapted for trinonadecanoin. A typical method might involve the esterification of nonadecanoic acid with an appropriate alcohol under acid catalysis. Although specific synthesis methods for trinonadecanoin are not detailed in the available literature, similar processes are well-documented for closely related compounds.

Molecular Structure Analysis

The molecular structure of nonadecanoic acid, a closely related compound, has been determined to exhibit a triclinic crystal structure with specific cell dimensions and angles, suggesting a complex arrangement of molecules within the crystal lattice (Analytical Sciences: X-ray Structure Analysis Online, 2006). This information provides insights into the potential structural characteristics of trinonadecanoin, given their chemical similarity.

科学研究应用

对蜱的驱避作用: 2-十三酮是一种天然存在于野生番茄中的化合物,其对蜱的驱避作用已得到研究。它对美洲钝缘蜱和可变壁虱表现出显着的驱避作用,显示出作为节肢动物驱避剂的潜力 (Kimps 等人,2011)。

增强质谱灵敏度: 三(2,4,6,-三甲氧苯基)鏻乙酸 (TMPP-AA) 的鏻标记已用于增强电喷雾电离质谱 (ESI-MS) 中羟基化代谢物(包括脂质)的检测,扩大了使用标准 ESI-MS 仪器可以检测的代谢物类型 (Woo 等人,2009)。

胆固醇代谢研究: 氚,一种放射性氢,已被用于研究正常和高胆固醇血症兔子的胆固醇代谢,特别关注主动脉胆固醇转换 (Biggs 和 Kritchevsky,1951)。

三十烷醇对植物生长调节: 三十烷醇是大多数植物合成的生物材料的成分。它已显示出调节植物中各种生理和生化过程的潜力,包括在某些条件下增加作物产量 (Ries 和 Stutte,1985)。

对害虫管理的影响: 已研究了野生番茄腺毛状体中发现的 2-十一酮对棉铃虫和烟草天蛾幼虫的影响,以了解其在害虫管理中的潜在意义 (Farrar 和 Kennedy,1987)。

药物代谢中反应性代谢物的研究: 三氯卡班 (TCC) 的氧化代谢及其反应性代谢物的形成研究已使用电化学质谱进行,揭示了 TCC 的生物转化和潜在毒性的见解 (Baumann 等人,2010)。

多倍体细胞中遗传物质消除分析: 三氟拉林是一种影响细胞分裂的化学物质,已显示可导致多倍体细胞的形成和随后以微核形式消除多余的遗传物质,如在葱根尖中观察到的 (Fernandes 等人,2007)。

作用机制

Target of Action

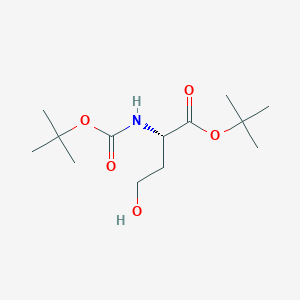

It is known that this compound is a type of triacylglycerol , a class of lipids that play crucial roles in energy storage, insulation, and cushioning in organisms

Biochemical Pathways

Trinonadecanoylglycerol, as a triacylglycerol, is likely involved in lipid metabolism pathways . These pathways include the synthesis and degradation of triglycerides, which are crucial for energy storage and release. The downstream effects of these pathways can impact various biological processes, such as cellular energy balance and membrane structure integrity .

属性

IUPAC Name |

20,21-dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56(62)59(65,55-61)60(66,57(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58(64)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,65-66H,4-55H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMIWLKYIDHSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)C(CO)(C(C(=O)CCCCCCCCCCCCCCCCCC)(C(=O)CCCCCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949388 | |

| Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trinonadecanoylglycerol | |

CAS RN |

26536-13-0 | |

| Record name | Trinonadecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20,21-Dihydroxy-20-(hydroxymethyl)-21-nonadecanoyltetracontane-19,22-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was trinonadecanoin chosen as a retention index standard for triacylglycerol analysis in the research?

A1: The researchers aimed to establish a reliable identification system for triacylglycerols (TAGs) using liquid chromatography (LC). They selected trinonadecanoin, along with other odd-carbon chain TAGs (trinonain to trinonadecanoin), for several reasons:

- Regular Elution Pattern: TAGs with odd-carbon chains exhibit a predictable elution profile in reversed-phase LC, making them suitable for establishing a retention index scale [].

- Maximized Separation: The chosen ultra high-performance LC method provided optimal separation between different TAGs, including those in the trinonain to trinonadecanoin series [].

- Database Creation: Using this series as a basis, the researchers built a retention index database for 209 TAGs, facilitating identification in various samples like vegetable oils, fish, and milk [].

Q2: How does the use of a retention index system, like the one based on trinonadecanoin, improve the reliability of TAG identification in LC compared to relying solely on mass spectrometry?

A2: Mass spectrometry (MS), commonly coupled with LC, often faces challenges in identifying unknown compounds due to:

- Limited Spectral Databases: Comprehensive spectral libraries for LC-MS are less readily available compared to gas chromatography-mass spectrometry (GC-MS) [].

- Reproducibility Issues: Atmospheric pressure ionization, a common ionization technique in LC-MS, can lead to variations in mass spectra, making direct comparisons and identification challenging [].

- Retention Time Correlation: It correlates the retention time of an unknown analyte with that of known standards like trinonadecanoin. This approach reduces reliance solely on mass spectra [].

- Chromatographic Specificity: The retention index primarily depends on the analyte's interaction with the stationary and mobile phases, providing a more consistent and comparable parameter across different systems [].

- Improved Identification: By comparing an unknown's retention index to a database established using standards like trinonadecanoin, researchers can improve the accuracy of TAG identification, even with variations in mass spectra [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decan-7-one](/img/structure/B52825.png)